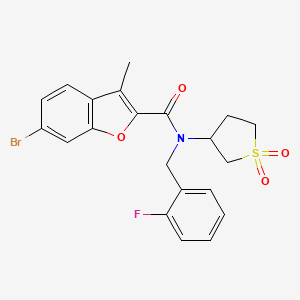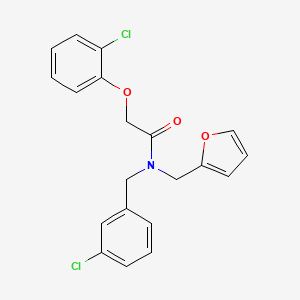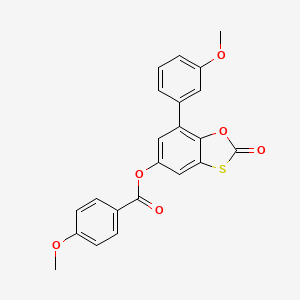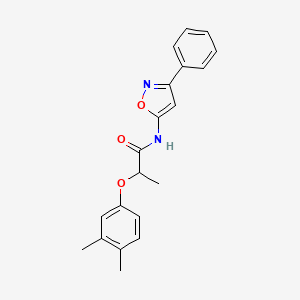![molecular formula C22H27Cl2NO5S B11404201 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide](/img/structure/B11404201.png)
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Let’s break it down:
Name: 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide
Chemical Formula: CHClNOS
Structure: It consists of a benzamide core with various functional groups attached.
Preparation Methods
Synthetic Routes::
Step 1: Start with 4-(pentyloxy)benzoic acid.
Step 2: React the acid with thionyl chloride (SOCl) to form the corresponding acid chloride.
Step 3: Cyclize the acid chloride with 2-methylfuran in the presence of a base (such as triethylamine) to obtain the furan-substituted intermediate.
Step 4: Introduce the dichloro group at positions 3 and 5 using chlorine gas or other chlorinating agents.
Step 5: Finally, amidate the compound by reacting it with the appropriate amine (1,1-dioxidotetrahydrothiophen-3-ylamine).
- The industrial synthesis involves optimizing the above steps for large-scale production.
- Precise reaction conditions, catalysts, and purification methods are crucial for yield and purity.
Chemical Reactions Analysis
Oxidation: The dichloro group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) may occur.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents: Thionyl chloride, chlorine gas, reducing agents, and various amines.
Major Products: The benzamide structure remains intact, but derivatives may form.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Possible drug candidate due to its unique structure.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
Targets: Interaction with specific enzymes or receptors.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of furan, dichloro, and benzamide moieties sets it apart.
Similar Compounds: None with precisely the same structure, but analogs exist.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C22H27Cl2NO5S |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-pentoxybenzamide |
InChI |
InChI=1S/C22H27Cl2NO5S/c1-3-4-5-9-29-21-19(23)11-16(12-20(21)24)22(26)25(13-18-7-6-15(2)30-18)17-8-10-31(27,28)14-17/h6-7,11-12,17H,3-5,8-10,13-14H2,1-2H3 |
InChI Key |
IWISXHFZBNEWIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-amino-2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11404122.png)
![Dimethyl (2-benzyl-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate](/img/structure/B11404128.png)
![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11404139.png)

![3-ethyl-N-(2-fluorophenyl)-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11404160.png)

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11404176.png)
![N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11404178.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B11404193.png)

![2-[(4-chlorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11404203.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B11404209.png)
![7-(2-ethoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11404216.png)
